N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine
Overview
Description
N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine is a useful research compound. Its molecular formula is C7H8F2N2 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis and Drug Precursors
One study demonstrates an efficient synthesis technique for a carboxylic acid moiety that is crucial in antagonists targeting dopamine D2 and D3 and serotonin-3 (5-HT3) receptors, illustrating the role of similar compounds in synthesizing drug precursors (Hirokawa, Horikawa, & Kato, 2000).
Catalytic Processes and Pyridine Derivatives
Another research focus is on the copper-catalyzed C-N bond cleavage of aromatic methylamines to construct pyridine derivatives, highlighting the potential of these compounds in facilitating novel catalytic processes for synthesizing complex organic structures (Huang, Ji, Wu, Huang, & Jiang, 2013).
Reductive N-Methylation Techniques
Research on reductive N-methylation using base-metal catalysts for the synthesis of N-methylamines showcases advancements in creating more sustainable and efficient chemical processes, relevant to compounds like N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine (Goyal, Naik, Narani, Natte, & Jagadeesh, 2021).
Macrocyclic Ligands and Coordination Compounds
Studies also involve the synthesis of oxa-aza macrocyclic ligands for potential applications in materials science and catalysis, indicating the versatility of these compounds in forming complex molecular architectures (Lodeiro, Bastida, Bértolo, & Rodríguez, 2004).
Biomedical Applications
Research into the reactions of tripodal pyridine-containing ligands with rheniumtricarbonyl complexes reveals potential biomedical applications, including imaging and therapy, underscoring the importance of these compounds in developing new diagnostic and therapeutic tools (Griffiths, Cheong, Duncanson, & Motevalli, 2011).
Properties
IUPAC Name |
1-(2,6-difluoropyridin-3-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-10-4-5-2-3-6(8)11-7(5)9/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIGXCYJUFMTIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.